Cas no 854625-84-6 (4-Iodo-3-methylthiophene-2-carboxylic acid)

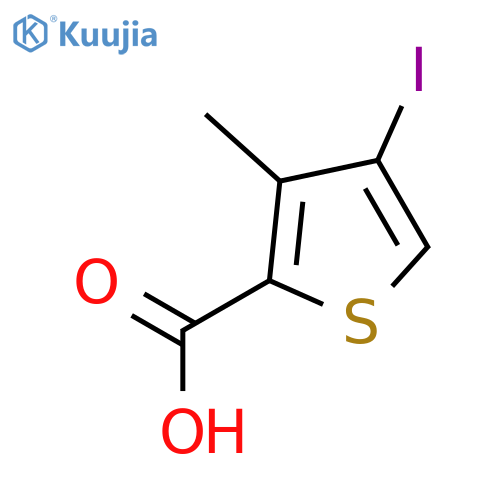

854625-84-6 structure

商品名:4-Iodo-3-methylthiophene-2-carboxylic acid

4-Iodo-3-methylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 854625-84-6

- 4-Iodo-3-methylthiophene-2-carboxylicacid

- 4-Iodo-3-methylthiophene-2-carboxylic acid

-

- インチ: InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)

- InChIKey: YJUBQSYVWJJMBS-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)O)SC=C1I

計算された属性

- せいみつぶんしりょう: 267.90550Da

- どういたいしつりょう: 267.90550Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 65.5Ų

4-Iodo-3-methylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169004369-25g |

4-Iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 95% | 25g |

$3284.32 | 2023-08-31 | |

| Alichem | A169004369-10g |

4-Iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 95% | 10g |

$1768.20 | 2023-08-31 | |

| Chemenu | CM199213-1g |

4-iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 95% | 1g |

$489 | 2023-01-18 | |

| Chemenu | CM199213-1g |

4-iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 95% | 1g |

$489 | 2021-08-05 | |

| Crysdot LLC | CD11044390-1g |

4-Iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 95+% | 1g |

$518 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743891-1g |

4-Iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 98% | 1g |

¥4459.00 | 2024-07-28 | |

| Alichem | A169004369-5g |

4-Iodo-3-methylthiophene-2-carboxylic acid |

854625-84-6 | 95% | 5g |

$1158.30 | 2023-08-31 |

4-Iodo-3-methylthiophene-2-carboxylic acid 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

854625-84-6 (4-Iodo-3-methylthiophene-2-carboxylic acid) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量